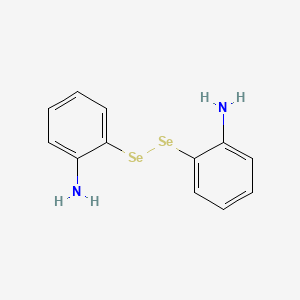

Benzenamine, 2,2'-diselenobis-

Description

Contextualization within Organoselenium Chemistry Research

Organoselenium chemistry is a specialized field that investigates compounds containing a carbon-selenium bond. clockss.org These compounds are recognized for their diverse chemical behaviors and have been explored for their potential in organic synthesis and materials science. clockss.orgresearchgate.net Benzenamine, 2,2'-diselenobis- is a significant example within this class, serving as a precursor and a key building block for the synthesis of more complex selenium-containing heterocyclic systems. clockss.orgthieme-connect.com The presence of both the reactive diselenide bond and nucleophilic amino groups makes it a versatile reagent in synthetic chemistry. clockss.org

Significance of Diselenide Linkages in Synthetic and Mechanistic Chemistry

The diselenide (Se-Se) bond is a crucial functional group in organoselenium chemistry. researchgate.net It is relatively weak compared to its disulfide counterpart, making it susceptible to cleavage under various conditions. jst.go.jp This reactivity is harnessed in synthetic chemistry, where the cleavage of the diselenide bond can generate highly reactive selenium-centered species, such as selenols and selenyl halides. researchgate.net These intermediates can then participate in a wide array of chemical transformations, including addition reactions and the formation of new carbon-selenium bonds. researchgate.net The reversible nature of the diselenide linkage also imparts interesting redox properties to these molecules, which is a key aspect of their mechanistic chemistry. mdpi.com

Historical Overview of Academic Investigations on Benzenamine, 2,2'-diselenobis-

In more recent years, research has focused on utilizing Benzenamine, 2,2'-diselenobis- as a starting material for the synthesis of novel selenium-containing heterocycles, such as benzoselenazoles. clockss.orgthieme-connect.comblucher.com.br These studies highlight its role as a valuable and versatile building block in modern synthetic organic chemistry. Investigations have explored its reactions with various electrophiles and its utility in constructing complex molecular architectures. clockss.orgthieme-connect.comblucher.com.br

Interactive Data Tables

Below are interactive tables summarizing key data for the chemical compounds mentioned in this article.

Structure

2D Structure

Properties

IUPAC Name |

2-[(2-aminophenyl)diselanyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2Se2/c13-9-5-1-3-7-11(9)15-16-12-8-4-2-6-10(12)14/h1-8H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTCGHLVDQKKOCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)[Se][Se]C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2Se2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5070022 | |

| Record name | Benzenamine, 2,2'-diselenobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5070022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63870-44-0 | |

| Record name | Bis(2-aminophenyl) diselenide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63870-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 2,2'-diselenobis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063870440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 2,2'-diselenobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 2,2'-diselenobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5070022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Benzenamine, 2,2 Diselenobis

Conventional Batch Synthesis Routes

Conventional methods for synthesizing Benzenamine, 2,2'-diselenobis- often involve multi-step procedures and the use of well-established chemical reagents. These routes have been foundational in the study and application of this compound.

Reactions Involving Aniline (B41778) and Selenium Precursors

A common approach to synthesizing diaryl diselenides involves the reaction of anilines with selenium-containing reagents. For instance, the reaction of aniline with selenium dioxide (SeO2) in acetonitrile (B52724) can lead to the formation of the target compound. However, this reaction can be complex, with the potential for competing reactions such as oxidative polymerization of aniline, which can predominate under certain conditions. beilstein-journals.orgbeilstein-journals.org The use of SeO2 as a selenium source can be challenging due to its oxidative nature, which may lead to undesired side products. beilstein-journals.org

Another strategy involves the potassium-iodide-mediated selenation of anilines using selenium dioxide and aryl boronic acids. researchgate.net This method offers regioselectivity, with para-substituted anilines reacting at the ortho position and unsubstituted aniline yielding the para-substituted product. researchgate.net

| Reactants | Reagents/Catalysts | Solvent | Conditions | Outcome |

| Aniline, Selenium Dioxide | - | Acetonitrile | 80 °C, 3 h, N2 atmosphere | Predominantly polyaniline, potential for Benzenamine, 2,2'-diselenobis- formation |

| Aniline, Selenium Dioxide, Aryl Boronic Acid | KI | DMSO | 80-120 °C | Regioselective C-H selenation |

Formation from 2-Aminophenylselenol and Elemental Selenium

This method is not extensively detailed in the provided search results. However, the general principle of synthesizing diselenides involves the oxidation of the corresponding selenols. Therefore, it can be inferred that the oxidation of 2-aminophenylselenol would yield Benzenamine, 2,2'-diselenobis-. The stability of 2-aminothiophenol, the sulfur analog, is known to be low as it readily oxidizes to the disulfide, suggesting that 2-aminophenylselenol would behave similarly. nih.gov

Reductive Ring Opening of Benzisoselenazolone Derivatives

The reductive ring opening of benzisoselenazolone derivatives, such as ebselen (B1671040) and its analogues, presents a viable pathway to diselenides. mdpi.com This approach has been noted as an alternative to other synthetic methods, though it can sometimes be inefficient. mdpi.com For example, the synthesis of bis[2-(arylcarbamoyl)phenyl] diselenides can be achieved through this method. mdpi.comresearchgate.net The process typically involves a reducing agent to cleave the N-Se bond within the heterocyclic ring structure, leading to the formation of a selenol intermediate which then oxidizes to the diselenide.

Metalation-Selenenylation Strategies

Metalation-selenenylation offers a powerful tool for the regioselective introduction of selenium into aromatic rings. This strategy typically involves the ortho-lithiation of a substituted aniline derivative using a strong base like n-butyllithium, followed by quenching the resulting organolithium species with an appropriate selenium electrophile. smolecule.com While not explicitly detailed for Benzenamine, 2,2'-diselenobis- in the search results, this is a general and effective method for creating C-Se bonds at specific positions on an aromatic ring. researchgate.net

Preparation via Diazonium Salt Reactions

The reaction of diazonium salts with a selenium source is a well-established method for the synthesis of diaryl diselenides. benthamdirect.com This process typically involves the diazotization of a primary aromatic amine, in this case, 2-aminoaniline, followed by reaction with a selenium nucleophile like potassium selenocyanate (B1200272) (KSeCN). benthamdirect.comlkouniv.ac.in The diazonium group (-N2+) is an excellent leaving group, facilitating the substitution reaction. masterorganicchemistry.comlibretexts.org

A notable development in this area is a solvent-free, transition-metal-catalyst-free, and base-free procedure using mechanical ball milling. benthamdirect.com In this method, an aryl diazonium tetrafluoroborate (B81430) is reacted with potassium selenocyanate on the surface of alumina (B75360) at room temperature to produce diaryl diselenides in high yield and purity. benthamdirect.com Another approach involves the reaction of a diazonium salt solution with an aqueous solution of an alkali metal diselenide, which can be prepared in situ from elemental selenium. arkat-usa.org

| Reactants | Reagents/Catalysts | Conditions | Outcome |

| Aryl Diazonium Tetrafluoroborate, KSeCN | Alumina | Ball-milling, Room Temperature | High yield of diaryl diselenide |

| 2-Carboxybenzenediazonium chloride, Alkali Metal Diselenide | Water | 0 °C to 90 °C | 2,2'-Diselenobis(benzoic acid) |

Modern and Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly synthetic methods. ejcmpr.comsemanticscholar.org These "green" approaches aim to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency.

Modern synthetic strategies for diaryl diselenides include:

Copper-catalyzed cross-coupling reactions: CuO nanopowder has been used as a recyclable catalyst in an ionic liquid for the cross-coupling of diaryl diselenides with aryl and alkyl bromides. rsc.org Another copper-catalyzed method involves the tandem C-H selenation of 2-arylimidazo[1,2-a]pyridines with selenium powder. beilstein-journals.org

Photoinduced synthesis: Unsymmetrical diaryl selenides can be prepared from triarylbismuthines and diaryl diselenides upon photoirradiation, avoiding the need for transition-metal catalysts. beilstein-journals.org

Ultrasound-assisted synthesis: The use of ultrasound has been shown to efficiently convert elemental selenium into alkali metal diselenides in water, which can then be used for the synthesis of compounds like 2,2'-diselenobis(benzoic acid). arkat-usa.org

Continuous flow synthesis: The synthesis of 2,2'-diselenobis(benzoic acid) derivatives has been successfully performed under continuous flow conditions, offering advantages over traditional batch processes from a green chemistry perspective. researchgate.net

Catalyst-free reductive cyclization: A catalyst-free protocol for synthesizing 2-unsubstituted benzothiazoles from bis(2-aminophenyl) disulfide and CO2 using BH3NH3 as a reductant has been developed. nih.gov This approach is significant as it utilizes stable and readily available starting materials. nih.gov

These modern methods often offer advantages such as milder reaction conditions, higher atom economy, and the use of recyclable catalysts, aligning with the principles of green chemistry. semanticscholar.org

Ultrasound-Assisted Synthesis Protocols

Ultrasound-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional methods. rsc.org This is attributed to the phenomenon of acoustic cavitation, which generates localized high-pressure and high-temperature zones, enhancing mass transfer and reactivity.

A significant application of this technology in the synthesis of diselenides is the preparation of the key alkali metal diselenide (M₂Se₂) reagent. A simple and efficient method involves the reduction of elemental selenium using a reducing agent like potassium borohydride (B1222165) (KBH₄) in the presence of a base. sioc-journal.cn The use of ultrasound irradiation can reduce the reaction time for the formation of the diselenide reagent to mere minutes. sioc-journal.cn

One established protocol involves the ultrasound-assisted reduction of elemental selenium with KBH₄ in water. This rapidly generates an aqueous solution of potassium diselenide (K₂Se₂). This reagent can then be directly used in subsequent steps. For instance, in the synthesis of the related compound 2,2'-diselenobis(benzoic acid), the ultrasonically generated K₂Se₂ solution is reacted with a diazonium salt derived from anthranilic acid. This procedure has been shown to be highly efficient and scalable.

Table 1: Comparison of Reducing Agents for Ultrasound-Assisted K₂Se₂ Synthesis

| Entry | Reducing Agent | Time (min) | Yield of Final Product* (%) |

|---|---|---|---|

| 1 | N₂H₄ | 60 | 91 |

| 2 | NaBH₄ | 30 | 79 |

| 3 | NaBH₄ | 15 | 75 |

| 4 | KBH₄ | 15 | 89 |

| 5 | KBH₄ | 30 | 94 |

*Yield refers to the isolated 2,2'-diselenobis(benzoic acid) product, demonstrating the efficacy of the in situ generated diselenide reagent. Data sourced from research on a closely related analogue. blucher.com.br

This ultrasound-assisted protocol offers a green and efficient alternative to traditional heating methods for generating the necessary diselenide precursors for compounds like Benzenamine, 2,2'-diselenobis-. blucher.com.br

Continuous Flow Synthesis Techniques

Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering advantages such as enhanced safety, better process control, scalability, and often, improved yields and purity. These systems are particularly well-suited for reactions involving hazardous reagents or unstable intermediates.

The synthesis of diaryl diselenides has been successfully adapted to continuous flow systems. A notable example, which can be conceptually applied to Benzenamine, 2,2'-diselenobis-, is the synthesis of 2,2'-diselenobis(benzoic acid) (DSBA). In this process, two separate solutions—one containing the diazonium salt of an anthranilic acid derivative and the other containing disodium (B8443419) diselenide (Na₂Se₂)—are pumped and mixed in a T-junction. The combined stream then enters a heated reactor coil. thieme-connect.comrsc.org

The short residence time in the heated reactor, typically around 90 seconds at 70 °C, is sufficient for the reaction to complete, affording the product in excellent yields. thieme-connect.comrsc.org This rapid synthesis is a significant improvement over batch methods that can take several hours. The ability to precisely control temperature and mixing in a flow reactor minimizes the formation of side products. This methodology is extendable to various derivatives, suggesting its applicability for the synthesis of Benzenamine, 2,2'-diselenobis- by using 2-aminobenzenediazonium salt as the starting material.

Table 2: Continuous Flow Synthesis Parameters for a Diaryl Diselenide

| Parameter | Value |

|---|---|

| Reactants | Diazonium salt solution, Na₂Se₂ solution |

| Solvent | Water |

| Reactor Temperature | 70 °C |

| Residence Time | 90 seconds |

| Yield | Excellent |

*Parameters based on the reported synthesis of 2,2'-diselenobis(benzoic acid). thieme-connect.comrsc.org

Reactions in Aqueous Media and Sustainable Solvents

The principles of green chemistry encourage the use of sustainable solvents to minimize environmental impact. Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability.

The synthesis of diaryl diselenides is highly amenable to aqueous conditions. As highlighted in the ultrasound and continuous flow sections, the preparation of the alkali metal diselenide reagent and its subsequent reaction with a diazonium salt can be performed efficiently in water. blucher.com.brthieme-connect.comrsc.org The use of water as a solvent not only aligns with green chemistry principles but also facilitates the reaction of water-soluble starting materials like diazonium salts.

Beyond water, other sustainable solvents have been explored. For instance, Poly(ethylene glycol) (PEG) has been used as a reaction medium for the synthesis of related bis(pyridyl) diselenides. benthamdirect.com PEG is a non-toxic, biodegradable, and recyclable solvent that can be an effective alternative to volatile organic compounds. The synthesis of 2,2'-bis(3-aminopyridyl) diselenide, an analogue of Benzenamine, 2,2'-diselenobis-, was achieved by reacting elemental selenium with sodium borohydride in PEG-400. benthamdirect.com

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing product yield, minimizing waste, and ensuring economic viability. Key parameters that are typically optimized include temperature, solvent, reaction time, and the stoichiometry of reagents and catalysts. mdpi.comchimia.ch

In the synthesis of diaryl diselenides, the formation of the diselenide reagent is a critical step to optimize. Studies on the ultrasound-assisted synthesis of alkali metal diselenides found that potassium borohydride (KBH₄) was a more efficient reducing agent than sodium borohydride or hydrazine (B178648), leading to a higher yield of the final product (94%) in a shorter reaction time (30 minutes). sioc-journal.cnblucher.com.br

Further optimization involves the choice of the alkali metal itself. While lithium was as effective as potassium, its higher cost makes potassium the preferred choice for large-scale synthesis. blucher.com.br The stoichiometry of the reducing agent is another critical factor. A molar ratio of 1:8 of selenium to borohydride was found to be effective. blucher.com.br

For the main reaction, solvent choice plays a significant role. While water is a sustainable option, other solvents may be chosen to improve the solubility of specific substrates. rsc.org Temperature control is also vital; for instance, the continuous flow synthesis of a diaryl diselenide was optimized at 70 °C to achieve a high yield within a short residence time. thieme-connect.com

Stereoselective Synthesis of Chiral Analogues and Derivatives

The synthesis of chiral organoselenium compounds is a significant area of research, as these molecules are valuable as chiral ligands, auxiliaries, and catalysts in asymmetric synthesis. thieme-connect.comresearchgate.net The primary strategies for achieving stereoselectivity involve using chiral substrates, chiral auxiliaries, or chiral catalysts. rsc.orgthieme-connect.com

One approach involves the use of a chiral auxiliary. For example, chiral N-heterocyclic diselenides have been synthesized from starting materials like N-Boc-L-prolinol. sioc-journal.cn In these syntheses, a chiral alcohol is converted to a mesylate, which then reacts with a diselenide nucleophile. The chirality of the starting material directs the stereochemical outcome of the product. These chiral diselenides have been successfully used as electrophiles in asymmetric alkoxyselenylation reactions, demonstrating excellent diastereoselectivity.

Another strategy is organocatalysis, which has emerged as a powerful tool for asymmetric synthesis. Chiral catalysts, such as chiral phosphoric acids, have been used to control the enantioselectivity of reactions involving selenium compounds. For example, chiral phosphoric acids can catalyze the asymmetric addition of nucleophiles to intermediates generated from selenium-containing precursors.

A hypothetical route to a chiral derivative of Benzenamine, 2,2'-diselenobis- could involve starting with a chiral aniline derivative or employing a chiral catalyst during the formation of the C-Se bond. For instance, a chiral ligand could be used in a metal-catalyzed cross-coupling reaction to form the diselenide bridge enantioselectively. The development of such methods remains an active area of synthetic organic chemistry. thieme-connect.com

Mechanistic Investigations of Chemical Reactivity of Benzenamine, 2,2 Diselenobis

Fundamental Reaction Pathways

Oxidation Reactions and Their Mechanisms

The selenium atoms in Benzenamine, 2,2'-diselenobis- can be readily oxidized by various oxidizing agents. The oxidation can lead to the formation of several products, including seleninic acids and other oxidized selenium species. The general mechanism of oxidation often involves the initial formation of a selenoxide, which can then undergo further oxidation.

The oxidation of diaryl diselenides, such as diphenyl diselenide, has been studied as a model for the antioxidant activity of selenium compounds. nih.gov This process often involves the generation of reactive oxygen species (ROS). nih.gov While the primary focus is often on the selenium center, the amino groups on the benzene (B151609) rings can also undergo oxidation under certain conditions, potentially leading to the formation of azo or azoxy compounds, as seen in the oxidation of anilines. researchgate.net

The introduction of certain substituents on the aromatic ring can influence the oxidation process. For instance, methoxy (B1213986) groups positioned ortho to the selenium atom have been shown to prevent over-oxidation of the selenium and hinder thiol-exchange reactions in the selenenylsulfide intermediate of the catalytic cycle. nih.gov

A plausible mechanism for the oxidation of the diselenide bond involves the following steps:

Attack of an oxidizing agent (e.g., hydrogen peroxide) on one of the selenium atoms to form a selenenic acid intermediate (ArSeOH).

Further oxidation of the selenenic acid to a seleninic acid (ArSeO2H).

Alternatively, two molecules of the selenenic acid can condense to regenerate the diselenide and water.

The specific products and pathways can be influenced by the reaction conditions and the nature of the oxidizing agent.

Reduction Pathways of the Diselenide Bond

The diselenide bond in Benzenamine, 2,2'-diselenobis- is susceptible to reduction by various reducing agents, leading to the cleavage of the Se-Se bond and the formation of the corresponding selenol, 2-aminobenzeneselenol. This reduction is a key step in many of its synthetic applications.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and phosphines. For instance, the reduction of dichalcogenides can be achieved in situ using triphenylphosphine (B44618) (PPh3). researchgate.net A proposed mechanism for this reduction involves the nucleophilic attack of the phosphine (B1218219) on one of the selenium atoms, leading to the formation of a phosphonium (B103445) salt and the selenolate anion. Subsequent protonation yields the selenol.

The general reduction pathway can be represented as: ArSe-SeAr + 2 [H] → 2 ArSeH Where Ar represents the 2-aminophenyl group.

The resulting selenol is a potent nucleophile and can participate in a variety of subsequent reactions. The ease of this reduction is a critical aspect of the compound's utility in catalysis and synthesis.

Nucleophilic Substitution and Addition Mechanisms

The selenium atoms in the diselenide bond can act as electrophiles, making them susceptible to nucleophilic attack. This can lead to the cleavage of the Se-Se bond and the formation of new selenium-element bonds. For example, reaction with amines can lead to the formation of selenenylsulfides or other substitution products.

The amino groups of Benzenamine, 2,2'-diselenobis- are nucleophilic and can participate in substitution and addition reactions. These reactions are typical of primary aromatic amines. For instance, they can react with electrophiles such as acyl chlorides or alkyl halides to form the corresponding N-substituted derivatives.

The mechanism of nucleophilic substitution at the selenium atom can be described as an SN2-type reaction, where the nucleophile attacks one of the selenium atoms, and the other selenium atom acts as the leaving group.

Intramolecular Cyclization and Ring-Closing Reactions

Selenium-Promoted Ring-Closure Mechanisms

The reactive nature of the selenium atom in derivatives of Benzenamine, 2,2'-diselenobis- can be harnessed to promote intramolecular cyclization reactions. Following reduction of the diselenide to the selenol, the resulting nucleophilic selenium can attack an electrophilic center within the same molecule to form a heterocyclic ring.

For example, if a suitable electrophilic group is introduced onto the aniline (B41778) nitrogen, intramolecular cyclization can occur. This strategy is a powerful tool for the synthesis of selenium-containing heterocycles. The mechanism of these cyclizations often involves the initial formation of the selenolate anion, which then acts as the internal nucleophile.

Application and Interpretation of Baldwin's Rules in Cyclization

Baldwin's rules are a set of guidelines that predict the relative favorability of ring-closing reactions. wikipedia.orgvanderbilt.edu These rules are based on the stereochemical requirements of the transition states for different types of cyclizations. The rules classify ring closures based on:

The size of the ring being formed. wikipedia.org

Whether the bond being broken is inside (endo) or outside (exo) the newly formed ring. wikipedia.org

The hybridization of the electrophilic atom being attacked (tet, trig, or dig). wikipedia.org

Table 1: Baldwin's Rules for Ring Closure wikipedia.orgvanderbilt.eduscripps.eduscribd.com

| Ring Size | Closure Type | Favored/Disfavored |

| 3-7 | exo-tet | Favored |

| 5, 6 | endo-tet | Disfavored |

| 3-7 | exo-trig | Favored |

| 3-5 | endo-trig | Disfavored |

| 6, 7 | endo-trig | Favored |

| 3-7 | endo-dig | Favored |

| 3, 4 | exo-dig | Disfavored |

| 5-7 | exo-dig | Favored |

In the context of intramolecular cyclizations involving derivatives of Benzenamine, 2,2'-diselenobis-, Baldwin's rules can be used to predict the feasibility of a particular ring-closing reaction. For example, if the nitrogen atom is acylated with a group containing a double or triple bond, the subsequent intramolecular attack of the selenium nucleophile can be analyzed using these rules.

For a hypothetical cyclization where the selenol attacks a trigonal carbon (sp2 hybridized) to form a six-membered ring, and the breaking bond is external to the ring, this would be classified as a 6-exo-trig cyclization. According to Baldwin's rules, this is a favored process. vanderbilt.eduscribd.com Conversely, a 5-endo-trig cyclization would be disfavored. vanderbilt.eduscribd.com

It is important to note that Baldwin's rules are not absolute and exceptions can occur, particularly in reactions involving third-row elements like selenium. wikipedia.org However, they provide a valuable predictive framework for designing and understanding intramolecular cyclization reactions.

Dynamics of Diselenide Bond Cleavage and Re-formation

The reactivity of Benzenamine, 2,2'-diselenobis-, also known as 2,2'-diaminodiphenyl diselenide, is fundamentally governed by the nature of its selenium-selenium (Se-Se) bond. This bond is notably more labile than the disulfide (S-S) bond found in its sulfur analog, a characteristic that can be quantified by comparing their bond energies. The diselenide bond possesses a bond energy of approximately 172 kJ/mol, which is significantly lower than that of the disulfide bond, estimated to be between 240 and 268 kJ/mol. researchgate.netnih.gov This lower bond energy indicates that the diselenide bond is more readily cleaved, making the compound more reactive and an active participant in various dynamic chemical processes. nih.gov

The cleavage of the diselenide bond can proceed through several mechanisms, including homolytic and heterolytic pathways.

Homolytic Cleavage: Research has demonstrated that diselenide bonds can undergo dynamic exchange reactions when subjected to visible light, a process that does not require a catalyst. blucher.com.br This photocleavage is proposed to occur through a radical mechanism, where the Se-Se bond breaks homolytically to form two selanyl (B1231334) radicals (Ph-Se•). nih.gov These radical intermediates are highly reactive and can subsequently reform the diselenide bond, leading to a dynamic equilibrium. This reversible cleavage and re-formation under mild conditions like visible light irradiation highlights the dynamic covalent nature of the diselenide bond. blucher.com.br

Heterolytic Cleavage: The diselenide bond is also susceptible to cleavage by nucleophiles and reducing agents. Thiolate anions, for instance, can attack the electrophilic selenium atom, leading to the breaking of the Se-Se bond and the formation of a selenyl-sufide. researchgate.net This reactivity is crucial in biological contexts and underlines the "thiol modifier effect" of diselenides. researchgate.net

In synthetic chemistry, various reagents are employed to facilitate the cleavage of the diselenide bond in bis(2-aminophenyl) diselenide as a key step in the formation of other selenium-containing heterocycles. For example, phosphines such as tributylphosphine (B147548) (PBu₃) are used to reduce the diselenide and initiate cyclization reactions with carboxylic acids to form 2-substituted-1,3-benzoselenazoles. blucher.com.br The reaction of bis(2-aminophenyl) diselenide with aryl methyl ketones, promoted by sodium metabisulfite (B1197395) (Na₂S₂O₅), also proceeds via the cleavage of the Se-Se bond to ultimately yield 2-acyl-benzo[1,3-d]selenazoles. rsc.org Similarly, the reduction of the diselenide can be achieved in situ using triphenylphosphine (PPh₃) during the synthesis of rhenium(V) complexes. researchgate.net Electrochemical methods have also been shown to cleave diphenyl diselenide, generating a selenium cation and a radical intermediate, showcasing another pathway for its activation. mdpi.com

Table 1: Comparison of Diselenide and Disulfide Bond Energies

| Bond Type | Bond Energy (kJ/mol) | Implication |

|---|---|---|

| Diselenide (Se-Se) | ~172 nih.gov | More labile, more reactive |

| Disulfide (S-S) | ~240 - 268 researchgate.netnih.gov | More stable, less reactive |

Advanced Spectroscopic and Characterization Techniques for Benzenamine, 2,2 Diselenobis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, offering precise information about the connectivity and environment of atoms within a molecule. scielo.br For Benzenamine, 2,2'-diselenobis-, a combination of proton (¹H), carbon-13 (¹³C), and selenium-77 (B1247304) (⁷⁷Se) NMR experiments provides a complete picture of its molecular structure.

The ¹H and ¹³C NMR spectra of Benzenamine, 2,2'-diselenobis- are fundamental for confirming its carbon-hydrogen framework. The advantage of ¹³C NMR is that it provides direct information about the carbon skeleton of the molecule. bhu.ac.in

In the ¹H NMR spectrum, the aromatic protons on the benzene (B151609) rings would appear as a complex set of multiplets, a result of spin-spin coupling between adjacent protons. The chemical shifts of these protons are influenced by the electronic effects of both the amino (-NH₂) and the diselenide (-Se-Se-) substituents. The protons of the amino group would typically appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration due to hydrogen bonding.

The ¹³C NMR spectrum provides a signal for each chemically non-equivalent carbon atom. bhu.ac.in The spectrum for Benzenamine, 2,2'-diselenobis- would show distinct signals for the aromatic carbons. The carbon atom directly attached to the selenium (C-Se) and the carbon atom bonded to the amino group (C-NH₂) would have characteristic chemical shifts influenced by the electronegativity and anisotropy of these substituents. The remaining aromatic carbons would appear in the typical region for substituted benzene rings.

Table 1: Predicted ¹H and ¹³C NMR Data for Benzenamine, 2,2'-diselenobis-

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 6.5 - 7.5 | Multiplet | Ar-H (Aromatic Protons) |

| ¹H | 3.5 - 5.0 | Broad Singlet | -NH₂ (Amine Protons) |

| ¹³C | 145 - 150 | Singlet | C-NH₂ |

| ¹³C | 125 - 135 | Singlet | C-Se |

| ¹³C | 115 - 130 | Singlet | Ar-C (Other Aromatic Carbons) |

Note: Predicted values are based on typical ranges for aniline (B41778) and aryl diselenide compounds. Actual values may vary based on solvent and experimental conditions.

Given the presence of selenium, ⁷⁷Se NMR spectroscopy is a uniquely powerful tool for characterizing Benzenamine, 2,2'-diselenobis-. The ⁷⁷Se isotope is a spin-1/2 nucleus, making it suitable for NMR analysis. nih.gov This technique is highly sensitive to the electronic environment around the selenium nucleus, with chemical shifts spanning a very wide range of over 2000 ppm. nih.govhuji.ac.il

For diselenides, the ⁷⁷Se chemical shifts typically appear in a distinct region of the spectrum. organicchemistrydata.org The exact chemical shift for Benzenamine, 2,2'-diselenobis- would provide critical information about the oxidation state and coordination environment of the selenium atoms. Any subtle changes in molecular conformation or intermolecular interactions that affect the electron density at the selenium atoms would be reflected in the ⁷⁷Se chemical shift. Furthermore, the presence of coupling between ⁷⁷Se and nearby protons (³JSe,H) or carbons (¹JSe,C) can be observed as satellite peaks in the respective spectra, further confirming the molecular structure. huji.ac.il The sensitivity of ⁷⁷Se NMR makes it an excellent probe for studying the chemical milieu of the selenium atoms within the molecule. nih.gov

Table 2: Characteristics of ⁷⁷Se NMR for Diselenide Analysis

| Parameter | Significance for Benzenamine, 2,2'-diselenobis- | Typical Range/Value |

| Chemical Shift (δ) | Indicates the electronic environment and oxidation state of the Se atoms. Highly sensitive to substituents on the aromatic ring. | ~400 to 600 ppm (for diaryl diselenides) organicchemistrydata.org |

| Coupling Constants (J) | Provides information on connectivity. 1JSe,C and nJSe,H can confirm the Se-C bond and proximity to protons. | ¹JSe,C: ~100 Hz; nJSe,H: 2-12 Hz huji.ac.il |

| Relaxation Times (T₁, T₂) | Can offer insights into molecular dynamics and the rotational motion of the molecule in solution. nih.gov | Varies with molecular size and solvent viscosity. |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. edinst.compageplace.de These methods are complementary and essential for identifying functional groups and gaining insight into molecular structure and bonding. edinst.com

The IR and Raman spectra of Benzenamine, 2,2'-diselenobis- are characterized by vibrations associated with its specific functional groups. Key vibrational modes include the N-H stretches of the primary amine, C-N stretching, aromatic C-H stretching, and aromatic ring C=C stretching. The Se-Se stretch, while often weak in IR, can sometimes be observed in the Raman spectrum.

The N-H stretching vibrations of the amino group typically appear as two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching modes. Aromatic C=C stretching vibrations produce a series of bands in the 1450-1600 cm⁻¹ range. researchgate.net The C-N stretching vibration of the aromatic amine is expected in the 1250-1350 cm⁻¹ region.

Table 3: Characteristic Vibrational Frequencies for Benzenamine, 2,2'-diselenobis-

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| N-H Asymmetric & Symmetric Stretch | -NH₂ | 3300 - 3500 | Medium-Strong | Weak |

| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | Medium-Weak | Strong |

| Aromatic C=C Stretch | Benzene Ring | 1450 - 1600 | Medium-Strong | Strong |

| N-H Bend (Scissoring) | -NH₂ | 1590 - 1650 | Medium-Strong | Weak |

| C-N Stretch | Ar-NH₂ | 1250 - 1350 | Strong | Medium |

| Se-Se Stretch | -Se-Se- | 250 - 300 | Weak | Medium-Strong |

Vibrational spectroscopy is a sensitive tool for studying subtle structural details, including molecular conformation and intermolecular forces like hydrogen bonding. nih.govnih.gov For Benzenamine, 2,2'-diselenobis-, the primary amine groups are capable of acting as hydrogen bond donors.

The formation of intermolecular hydrogen bonds (N-H···N or N-H···Se) would cause a noticeable shift in the N-H stretching frequencies to lower wavenumbers (a red shift) and a broadening of the corresponding absorption bands in the IR spectrum. The extent of this shift can provide qualitative information about the strength of these interactions. scispace.com Similarly, changes in the dihedral angle of the C-Se-Se-C bond would influence the position of the Se-Se stretching vibration and other skeletal modes. Therefore, variations in the vibrational spectra under different conditions (e.g., in different solvents or in the solid state) can be correlated with changes in the molecule's conformation and its intermolecular interaction patterns. researchgate.net

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. orgchemboulder.com

For Benzenamine, 2,2'-diselenobis- (C₁₂H₁₂N₂Se₂), the molecular ion peak [M]⁺• would be expected at an m/z corresponding to its exact molecular weight. Due to the complex isotopic pattern of selenium, this peak would appear as a characteristic cluster of signals.

The fragmentation of the molecular ion under electron ionization (EI) conditions would likely proceed through several key pathways. The weakest bond in the molecule is the Se-Se bond, making its cleavage a primary fragmentation event. This would lead to the formation of a [C₆H₆NSe]⁺ fragment. Subsequent fragmentation could involve the loss of small, stable molecules or radicals from this initial fragment. The fragmentation of the aromatic amine portion often involves pathways common to aniline and its derivatives. miamioh.edu For instance, the loss of a hydrogen atom from the parent ion to form an [M-1]⁺ ion is a common feature for aromatic amines. docbrown.info

Table 4: Predicted Mass Spectrometry Fragmentation for Benzenamine, 2,2'-diselenobis-

| m/z Value (Nominal) | Proposed Fragment Ion | Proposed Fragmentation Pathway |

| 344 | [C₁₂H₁₂N₂Se₂]⁺• | Molecular Ion (M⁺•) |

| 172 | [C₆H₆NSe]⁺ | Cleavage of the Se-Se bond |

| 171 | [C₆H₅NSe]⁺• | Loss of H• from the [C₆H₆NSe]⁺ fragment |

| 92 | [C₆H₆N]⁺ | Loss of Se from the [C₆H₆NSe]⁺ fragment |

| 77 | [C₆H₅]⁺ | Loss of H and N from the [C₆H₆N]⁺ fragment |

Note: m/z values are calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ⁸⁰Se). The actual spectrum will show a complex pattern due to selenium's multiple stable isotopes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to investigate the electronic transitions within a molecule by measuring its absorbance of light in the UV and visible regions of the electromagnetic spectrum. azooptics.com For Benzenamine, 2,2'-diselenobis-, the UV-Vis spectrum is dictated by the presence of several chromophores: the benzene rings, the amine functional groups, and the diselenide (-Se-Se-) bridge.

The absorption of UV-Vis radiation promotes electrons from a ground electronic state to a higher energy excited state. ufg.br The primary transitions observed for aromatic compounds like Benzenamine, 2,2'-diselenobis- are π→π* and n→π* transitions.

π→π Transitions:* These are typically high-intensity absorptions arising from the excitation of electrons in the π-orbitals of the aromatic rings to anti-bonding π*-orbitals. researchgate.net Conjugation between the benzene rings and the lone pairs on the nitrogen and selenium atoms can shift these absorption maxima to longer wavelengths (a bathochromic shift). uobabylon.edu.iq

n→π Transitions:* These are lower-intensity transitions resulting from the excitation of non-bonding electrons (n), specifically the lone pairs on the nitrogen and selenium atoms, into anti-bonding π-orbitals of the aromatic ring. uobabylon.edu.iq These transitions are often observed as shoulders on the more intense π→π absorption bands. uchile.cl

The solvent environment can influence the position of these absorption bands. Polar solvents may cause a shift in the wavelength of maximum absorbance (λmax) due to interactions with the molecule's ground and excited states. uobabylon.edu.iq Detailed analysis of the UV-Vis spectrum provides critical insights into the electronic structure and conjugation within the molecule.

| Transition Type | Molecular Origin | Expected Spectral Region | Relative Intensity |

|---|---|---|---|

| π→π | Aromatic C=C system | ~250–280 nm | High |

| n→π | Nitrogen lone pair (amine group) | Longer wavelength shoulder | Low to Medium |

| n→σ* / σ→σ* | Diselenide (Se-Se) bond | UV region | Variable |

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) is the most powerful and unambiguous technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By analyzing the diffraction pattern produced when X-rays scatter off the electron clouds of atoms arranged in a crystal lattice, a detailed model of the molecular structure can be constructed. uol.de

For Benzenamine, 2,2'-diselenobis-, obtaining a suitable single crystal allows for a definitive structural elucidation via single-crystal X-ray diffraction (SCXRD). youtube.com This experiment provides the exact coordinates of each atom in the crystal's unit cell, which is the smallest repeating unit of the lattice. uol.de

From these coordinates, critical structural parameters are calculated with high precision, including:

Bond Lengths: The exact distances between bonded atoms, such as the crucial Se-Se bond (~2.3 Å in typical diselenides), C-Se, C-N, and C-C bonds.

Bond Angles: The angles formed between three connected atoms, defining the local geometry.

This analysis confirms the molecular connectivity and provides an absolute structural proof, which is essential for understanding its chemical properties and potential interactions. mdpi.com

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). | Monoclinic |

| Space Group | The specific symmetry group of the crystal (e.g., P2₁/c). | P2₁/c |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles of the unit cell. | a=15.7 Å, b=4.7 Å, c=17.6 Å, β=99.1° |

| Volume (V) | The volume of the unit cell. | 1294 ų |

| Z | The number of molecules per unit cell. | 4 |

| Calculated Density (ρ) | The density of the crystal calculated from the structure. | 1.42 g/cm³ |

Beyond the structure of a single molecule, SCXRD reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. researchgate.net This arrangement is governed by a combination of intermolecular forces. rsc.org For Benzenamine, 2,2'-diselenobis-, the primary amine groups (-NH₂) and aromatic systems are key drivers of the supramolecular assembly.

Hydrogen Bonding: The amine groups are potent hydrogen bond donors. They can form intermolecular N-H···N hydrogen bonds with neighboring molecules, creating chains or dimeric motifs. nih.govwikipedia.org It is also possible for the selenium atoms, with their lone pairs, to act as weak hydrogen bond acceptors in N-H···Se interactions. These bonds are fundamental in directing the assembly of the crystal structure. mdpi.com

π-π Stacking: The electron-rich aromatic rings can interact with each other through π-π stacking. These interactions, where the planes of the benzene rings align in a parallel or offset fashion, contribute significantly to the stability of the crystal packing. mdpi.comurfu.ru

C-H···π Interactions: Hydrogen atoms attached to the benzene rings can also act as weak donors in C-H···π interactions with the face of an adjacent aromatic ring. rsc.org

Together, these non-covalent interactions create a complex and stable three-dimensional network, and their analysis is crucial for fields like crystal engineering and materials science. mdpi.com

Other Advanced Characterization Methodologies

In addition to UV-Vis and XRD, several other advanced techniques are indispensable for the full characterization of Benzenamine, 2,2'-diselenobis-.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the molecular structure in solution.

¹H NMR: Provides information on the number, environment, and connectivity of hydrogen atoms. Signals for the aromatic protons and the -NH₂ protons would be expected in distinct regions of the spectrum.

¹³C NMR: Identifies all unique carbon atoms in the molecule, confirming the carbon skeleton.

⁷⁷Se NMR: As selenium has an NMR-active isotope (⁷⁷Se), this technique can be used to directly probe the selenium environment, providing definitive evidence for the diselenide linkage.

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and can offer structural information through analysis of its fragmentation patterns. For diselenides, the Se-Se bond is relatively weak (bond energy ~172 kJ/mol) and is often observed to cleave during mass analysis, resulting in a prominent signal corresponding to half the molecule's mass. nih.govresearchgate.net This characteristic fragmentation is a strong indicator of the diselenide structure.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For Benzenamine, 2,2'-diselenobis-, key absorption bands would confirm the presence of N-H bonds (stretching and bending vibrations from the amine group) and aromatic C-H and C=C bonds. researchgate.net

Computational Chemistry and Theoretical Studies of Benzenamine, 2,2 Diselenobis

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the properties of Benzenamine, 2,2'-diselenobis-, providing detailed information about its molecular structure and electronic characteristics. researchgate.netimperial.ac.uk DFT calculations are frequently employed due to their favorable balance of computational cost and accuracy, making them well-suited for studying molecules of this size and complexity. google.com

Geometry Optimization and Electronic Structure Analysis

Theoretical studies using DFT methods, such as B3LYP with the 6-311+G(d,p) basis set, have been instrumental in determining the optimized geometry of Benzenamine, 2,2'-diselenobis-. researchgate.net These calculations provide insights into bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data obtained from single-crystal X-ray diffraction. researchgate.net The crystal structure reveals that the molecule crystallizes in the triclinic system, with two symmetrically independent molecules. researchgate.net The key Se-Se bond distances were determined to be 2.3565(2) Å and 2.3600(3) Å. researchgate.net

The electronic structure analysis helps in understanding the distribution of electrons within the molecule, identifying regions of high and low electron density. This information is crucial for predicting the molecule's reactivity and its interactions with other chemical species. For instance, the presence of the amine groups and the diselenide bridge significantly influences the electronic properties. lookchem.com DFT calculations can also elucidate the impact of substituents on the electronic properties of related terpyridine-diselenide compounds. uav.ro

Table 1: Selected Optimized Geometrical Parameters of Benzenamine, 2,2'-diselenobis- from DFT Calculations

| Parameter | Calculated Value (B3LYP/6-311+G(d,p)) | Experimental Value (X-ray) |

|---|---|---|

| Se-Se distance (Å) | Matches well with experimental data | 2.3565(2), 2.3600(3) |

| C-Se distance (Å) | Good agreement with experiment | - |

| C-Se-Se angle (°) | Good agreement with experiment | - |

| C-C-N angle (°) | Good agreement with experiment | - |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are widely used to predict spectroscopic parameters, which can then be compared with experimental spectra for validation of the computational model and assignment of spectral features. researchgate.netscielo.br For Benzenamine, 2,2'-diselenobis-, theoretical calculations of vibrational frequencies have been performed and show good agreement with experimental FT-IR and Raman spectra. researchgate.net

The calculated potential energy distribution (PED) is particularly useful for making detailed assignments of the vibrational modes. researchgate.net For example, the C-Se stretching vibrations have been assigned to Raman bands at 288 and 280 cm⁻¹, while the characteristic and intense Se-Se stretching vibration is observed at 252 cm⁻¹ in the Raman spectrum. researchgate.net This information is valuable for the spectroscopic characterization of other organoselenium compounds. researchgate.net

Similarly, DFT methods, often using the Gauge-Invariant Atomic Orbital (GIAO) approach, can predict ¹H and ¹³C NMR chemical shifts. scielo.brtau.ac.il While specific NMR prediction data for Benzenamine, 2,2'-diselenobis- was not found in the provided search results, this technique is a standard computational tool for characterizing organic molecules. scielo.br The accuracy of these predictions can be influenced by the choice of DFT functional and basis set. researchgate.net

Table 2: Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for Key Stretching Modes of Benzenamine, 2,2'-diselenobis-

| Vibrational Mode | Calculated Frequency (B3LYP/6-311+G(d,p)) | Experimental Frequency (Raman) |

|---|---|---|

| ν(C–Se) | Good agreement | 288, 280 |

| ν(Se–Se) | Good agreement | 252 |

Note: The source states good agreement without providing the specific calculated values. researchgate.net

Elucidation of Reaction Energetics and Transition States

DFT calculations are crucial for understanding the mechanisms of chemical reactions by mapping out the potential energy surface, which includes the energies of reactants, products, intermediates, and transition states. researchgate.netnih.govmdpi.com This allows for the determination of reaction energetics, such as activation energies and reaction enthalpies. beilstein-journals.org

In the context of organoselenium compounds, DFT has been used to investigate the role of functional groups in catalytic cycles. For instance, in related systems, DFT calculations have revealed how amine and hydroxyl groups can activate molecular oxygen by forming intermolecular interactions and stabilizing selenium-centered radical transition states. lookchem.com While specific studies on the reaction energetics of Benzenamine, 2,2'-diselenobis- were not detailed in the search results, the methodologies are well-established for exploring its potential chemical transformations. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into conformational changes and interactions with the surrounding environment. scm.comcopernicus.org For complex molecules like Benzenamine, 2,2'-diselenobis-, MD simulations can complement the static picture provided by DFT calculations.

While specific MD simulation studies focused solely on Benzenamine, 2,2'-diselenobis- were not identified in the search results, this technique is frequently applied to understand the behavior of similar molecules in biological or material science contexts. uzh.chnih.govaps.org For example, MD simulations can be used to study the stability of protein-ligand complexes, which is relevant to the biological activity of organoselenium compounds. researchgate.net

Quantum Chemical Approaches to Reactivity Prediction and Mechanistic Interpretation

Quantum chemical methods, with DFT being a prominent example, are fundamental to predicting the reactivity of molecules and interpreting reaction mechanisms. mdpi.comrsc.org These methods allow for the calculation of various molecular properties and reactivity descriptors that govern chemical behavior. nih.gov

For Benzenamine, 2,2'-diselenobis-, its reactivity is influenced by the nucleophilic and electrophilic characteristics of its different atomic sites. The amine groups, for instance, can act as nucleophiles or be involved in hydrogen bonding, while the selenium atoms are key to its redox chemistry. lookchem.com Quantum chemical calculations can quantify these properties through concepts like frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential maps. nih.gov These theoretical tools help in understanding how the molecule will interact with other reagents and predict the likely pathways of its chemical reactions. escholarship.org

Molecular Docking Studies (focused on chemical interactions)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biointerfaceresearch.comscispace.com It is particularly useful in the context of medicinal chemistry to understand how a ligand might interact with a biological target, such as a protein or enzyme. nih.govnih.gov

For diaryl diselenides, which are structurally related to Benzenamine, 2,2'-diselenobis-, molecular docking studies have been used to investigate their interaction with enzymes like δ-aminolevulinic acid dehydratase (δ-ALAD). nih.gov These studies have highlighted the importance of π-π interactions between the aromatic rings of the diselenide and amino acid residues like phenylalanine, as well as cation-π interactions with lysine (B10760008) and arginine residues. nih.gov The docking simulations also provided insights into the proximity of the selenium atoms to cysteine residues in the enzyme's active site, suggesting a mechanism for the inhibitory effect of the diselenides. nih.gov While specific docking studies on Benzenamine, 2,2'-diselenobis- were not found, these findings for analogous compounds suggest that its interactions with biological targets would also be governed by a combination of non-covalent interactions involving its aromatic rings and the reactive diselenide bridge.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Benzenamine, 2,2'-diselenobis- |

| Ebselen (B1671040) |

| Bis(2-nitrophenyl)diselenide |

| Terpyridine |

| 2-acetylpyridine |

| 4-methoxybenzaldehyde |

| Phenylalanine |

| Lysine |

| Arginine |

| Cysteine |

Coordination Chemistry of Benzenamine, 2,2 Diselenobis

Ligand Properties and Coordination Modes

The coordinating ability of Benzenamine, 2,2'-diselenobis- is rooted in its structure. The molecule is not planar; analogous to diphenyl diselenide and its derivatives, it adopts a skewed conformation with a C-Se-Se-C dihedral angle of approximately 80-90°. wikipedia.org This geometry significantly influences its ability to act as a chelating versus a bridging ligand. The primary donor sites are the lone pairs of electrons on the two nitrogen atoms of the amino groups and the two selenium atoms of the diselenide bridge.

Based on studies of analogous compounds like 2,2'-dipyridyl diselenide, three principal coordination behaviors can be anticipated for Benzenamine, 2,2'-diselenobis-: nih.gov

Intact Ligand Coordination: The ligand coordinates to one or more metal centers as a neutral molecule without cleavage of the Se-Se bond.

Oxidative Addition and Cleavage: The Se-Se bond is reductively cleaved by a low-valent metal center, leading to the formation of two separate 2-aminobenzeneselenolate (H₂N-C₆H₄-Se⁻) ligands, which then coordinate to the oxidized metal center. rsc.orgrsc.org

Formation of Selenolate Ligands: The ligand reacts with metal precursors, resulting in the cleavage of the Se-Se bond and the formation of metal-selenolate complexes.

These distinct modes give rise to a rich and varied coordination chemistry, allowing the ligand to form mononuclear, binuclear, or polymeric structures.

Chelation involves the bonding of a single ligand to a central metal atom through two or more donor atoms, forming a stable ring structure. ebsco.comlibretexts.org The ability of Benzenamine, 2,2'-diselenobis- to act as a chelating agent is nuanced and largely dependent on the integrity of the diselenide bond.

Chelation with the Intact Ligand: Direct chelation to a single metal center using one amino nitrogen and the adjacent selenium atom (N,Se-chelation) is sterically unlikely due to the rigid, skewed C-Se-Se-C backbone. Similarly, N,N'-chelation would require the formation of a very large and likely unstable metallacycle. Therefore, the intact ligand is not considered a classical chelating agent in this manner.

Chelation Following Se-Se Bond Cleavage: The most significant chelation behavior occurs after the reductive cleavage of the diselenide bond. This reaction, typically an oxidative addition with a low-valent metal, yields two equivalents of the 2-aminobenzeneselenolate anion. rsc.orgrsc.org This anion is an excellent bidentate, monoanionic N,Se-chelating ligand. It readily forms a highly stable five-membered chelate ring with a metal center. This coordination mode is a dominant feature in the reactivity of this ligand with metals in low oxidation states, such as Pd(0) and Pt(0). researchgate.net

The formation of this stable five-membered ring is a strong thermodynamic driving force for the cleavage of the Se-Se bond. study.com

| Donor Atoms | Coordination Mode | Resulting Structure | Stability |

| N, Se (from intact ligand) | Monodentate or bridging | Unlikely to chelate | Low (steric strain) |

| N, N' (from intact ligand) | Bridging | Large, flexible ring | Moderate |

| N, Se (from cleaved ligand) | Bidentate Chelation | Stable 5-membered ring | High |

When the Se-Se bond remains intact, Benzenamine, 2,2'-diselenobis- is well-suited to act as a bridging ligand, connecting two or more metal centers to form polynuclear complexes or coordination polymers.

The ligand can bridge metal centers in several ways:

N,N'-Bridging: The two amino groups are spatially separated, allowing them to coordinate to two different metal centers. This mode of coordination can lead to the formation of dimeric macrocycles or one-dimensional polymeric chains, a behavior observed in analogous ligands like 4,4′-diaminodiphenylethane. mdpi.com

Se,Se'-Bridging: The two selenium atoms of the diselenide moiety can coordinate to two different metal centers. This has been observed with 2,2'-dipyridyl diselenide, which forms a bridged complex with mercury. nih.gov

Bridging via Selenolate: In cases where the Se-Se bond is cleaved, the resulting 2-aminobenzeneselenolate ligands can still act as bridging units between metal centers, in addition to their chelating function.

Furthermore, the diselenide group itself, (Se₂)², can function as a bridging unit between two metal atoms, as demonstrated in certain iron-carbonyl complexes where the ligand bridges two iron centers. rsc.org

Synthesis of Metal Complexes Featuring Benzenamine, 2,2'-diselenobis-

The synthesis of metal complexes with Benzenamine, 2,2'-diselenobis- can be approached through several distinct routes, primarily dictated by the choice of the metal precursor's oxidation state and reactivity.

Oxidative Addition: This is a common and efficient method for synthesizing complexes with low-valent transition metals, particularly from Group 10 (Ni, Pd, Pt). wikipedia.org The reaction involves a metal precursor in a low oxidation state (typically M(0)) reacting with the diselenide. The Se-Se bond adds across the metal center, which is formally oxidized by two units (e.g., Pd(0) → Pd(II)), and the Se-Se bond is cleaved. rsc.orgrsc.org The product is a stable M(II) complex containing two N,Se-chelating 2-aminobenzeneselenolate ligands.

Simple Coordination (Lewis Acid-Base Reaction): Metal salts in stable oxidation states (e.g., ZnCl₂, CdI₂) can react with Benzenamine, 2,2'-diselenobis- without cleaving the diselenide bond. In these cases, the ligand acts as a neutral donor. Coordination typically occurs through the nitrogen atoms of the amino groups, as they are harder donors and match well with borderline metal ions like Zn(II). nih.gov

Direct Reaction with Elemental Metals: Some main group metals, such as indium and tin, can react directly with diaryl diselenides in refluxing organic solvents like toluene. rsc.org This reaction also results in the cleavage of the Se-Se bond and the formation of metal-selenolate species, such as In(Se-C₆H₄-NH₂)₃.

| Synthetic Method | Metal Precursor Type | Se-Se Bond Fate | Typical Product | Analogous Reaction Example |

| Oxidative Addition | Low-valent (e.g., Pd(PPh₃)₄) | Cleaved | M(II) bis(selenolate) chelate | [Pd(PPh₃)₄] + (RSe)₂ → [Pd(SeR)₂(PPh₃)₂] rsc.org |

| Simple Coordination | Metal Halide (e.g., ZnCl₂) | Intact | [M(Ligand)X₂] | [ZnCl₂] + PySeSePy → [Zn(PySeSePy)Cl₂] nih.gov |

| Direct Reaction | Elemental Metal (e.g., In) | Cleaved | M(III) tris(selenolate) | In + Ph₂Se₂ → In(SePh)₃ rsc.org |

Structural and Electronic Characterization of Coordination Compounds

The characterization of metal complexes of Benzenamine, 2,2'-diselenobis- relies on a combination of spectroscopic and diffraction techniques to elucidate both the molecular structure and electronic properties. The choice of method is crucial for distinguishing between the different possible coordination modes.

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information. It can confirm the coordination geometry of the metal center (e.g., square planar for Pd(II), tetrahedral for Zn(II)), establish the coordination mode of the ligand (chelation vs. bridging), and provide precise bond lengths (M-N, M-Se) and angles. Crucially, it can determine whether the Se-Se bond is intact or cleaved. nih.gov

NMR Spectroscopy: Multinuclear NMR is a powerful tool for characterizing these complexes in solution.

¹H and ¹³C NMR: Provide information about the symmetry of the complex and show shifts in the aromatic proton and carbon signals upon coordination.

⁷⁷Se NMR: This technique is particularly diagnostic. A coordinated, intact diselenide will show a signal at a chemical shift characteristic of diselenides. Upon oxidative addition and cleavage, this signal disappears and is replaced by a new signal at a different chemical shift characteristic of a metal-selenolate, often coupled to the metal nucleus if it is NMR-active. researchgate.net

Infrared (IR) Spectroscopy: Coordination of the amino groups to a metal center leads to a shift in the N-H stretching frequencies (typically to lower wavenumbers) compared to the free ligand. This provides direct evidence of M-N bond formation.

UV-Visible Spectroscopy: The electronic spectra of the complexes provide insight into their electronic structure. They can display ligand-based π-π* transitions, as well as metal-centered (d-d) transitions and metal-to-ligand (MLCT) or ligand-to-metal (LMCT) charge-transfer bands, which are sensitive to the coordination environment. rsc.org

Reactivity and Stability of Metal-Benzenamine, 2,2'-diselenobis- Complexes

The reactivity of complexes derived from Benzenamine, 2,2'-diselenobis- can be centered on the metal, the ligand, or both, reflecting the redox-active nature of the diselenide moiety.

Reactivity of the Coordinated Diselenide Bond: For complexes where the Se-Se bond remains intact, this bond is often the most reactive site. It can be cleaved by subsequent chemical or electrochemical reduction. Studies on analogous cobalt-disulfide complexes have shown that the addition of a strong-field auxiliary ligand can induce a redox conversion from a Co(II)-disulfide complex to a more stable Co(III)-thiolate species. universiteitleiden.nl A similar transformation is plausible for diselenide complexes, highlighting the non-innocent behavior of the ligand, where it actively participates in the redox chemistry of the complex.

Stability of Metal-Selenolate Bonds: The M-Se bonds formed after oxidative addition are generally robust. The resulting N,Se-chelated structures exhibit high thermodynamic stability due to the chelate effect. study.com However, the coordinated selenolate can still be reactive. For instance, the selenium atom can act as a nucleophile in certain reactions.

Reactivity at the Metal Center: Once the ligand is coordinated, the metal center can still undergo further reactions. For example, coordinatively unsaturated complexes may bind additional small molecules. In a related diselenide-bridged iron dimer, the complex was found to react with carbon monoxide (CO) and isocyanides, demonstrating that the metal center remains accessible for further transformations. rsc.org The stability of these complexes is also influenced by their environment; exposure to oxidizing agents can lead to oxidation at the selenium centers or the metal.

Catalytic Applications of Benzenamine, 2,2 Diselenobis and Its Derivatives

Catalysis in Organic Transformation Reactions

The catalytic prowess of Benzenamine, 2,2'-diselenobis- extends to several key organic reactions, including oxidations, reductions, and the formation of crucial chemical bonds. mdpi.comontosight.ai

Oxidation Reactions (e.g., Hydroperoxide Oxidation)

Benzenamine, 2,2'-diselenobis- and its derivatives have demonstrated significant catalytic activity in oxidation reactions, particularly in mimicking the function of the antioxidant enzyme glutathione (B108866) peroxidase (GPx). mdpi.comlookchem.com These compounds can catalytically reduce harmful hydroperoxides, thereby preventing oxidative damage. mdpi.comresearchgate.net The mechanism involves the cleavage of the Se-Se bond to form a selenol intermediate, which is stabilized by hydrogen bonding with the ortho-amino group. mdpi.comlookchem.com This selenol then reduces the hydroperoxide and is subsequently regenerated, completing the catalytic cycle.

The catalytic efficiency of these aniline-derived diselenides in the reduction of hydrogen peroxide in the presence of thiophenol has been studied, showing that some derivatives are significantly more active than standard antioxidants like ebselen (B1671040) and diphenyl diselenide. mdpi.com For instance, a derivative of Benzenamine, 2,2'-diselenobis- was found to be 5 and 2 times more active than ebselen and diphenyl diselenide, respectively. mdpi.com

Reduction Reactions

The catalytic activity of Benzenamine, 2,2'-diselenobis- is also utilized in reduction reactions. mdpi.comontosight.ai The core of this catalytic function lies in the reversible cleavage of the diselenide bond. osti.gov This process allows the compound to act as a shuttle for reducing equivalents. While specific examples of its use in catalytic reductions are part of broader discussions on its redox properties, the underlying chemistry supports its potential in this area. mdpi.comosti.gov

Amide and Peptide Bond Formation

A significant application of derivatives of Benzenamine, 2,2'-diselenobis- is in the catalytic formation of amide and peptide bonds, which are fundamental linkages in chemistry and biology. researchgate.netresearchgate.net A heterogeneous magnetic nanocatalyst, synthesized by functionalizing iron oxide nanoparticles with a derivative of Benzenamine, 2,2'-diselenobis-, has been developed for this purpose. researchgate.netresearchgate.net This catalytic system has proven effective in facilitating the coupling of amino acids to form dipeptides. nih.gov

The proposed mechanism for this catalytic amidation involves the activation of a carboxylic acid by the diselenide catalyst, followed by nucleophilic attack from an amine to form the amide bond. nih.gov The catalyst is then regenerated to continue the cycle. This method is presented as a green and efficient alternative to traditional coupling reagents. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Yield | Reference |

| Protected Phenylalanine | Glycine Methyl Ester | Fe3O4/SiO2-DSBA (0.25 mol%) | 89% | researchgate.netnih.gov |

This table showcases the efficiency of a diselenobis-functionalized magnetic nanocatalyst in a model peptide coupling reaction.

Conversion of Aldehydes to Carboxylic Acids

Derivatives of Benzenamine, 2,2'-diselenobis- have been employed as catalysts for the oxidation of aldehydes to their corresponding carboxylic acids. researchgate.net For example, a nano-catalyst containing a diselenide catalytic site has been shown to effectively catalyze this transformation with high yields. researchgate.net This application highlights the versatility of the diselenide group in mediating oxidation processes.

Homogeneous Catalysis Systems

In homogeneous catalysis, the catalyst exists in the same phase as the reactants. researchgate.net Benzenamine, 2,2'-diselenobis- and its soluble derivatives can act as homogeneous catalysts. mdpi.com The catalytic cycle in these systems typically involves the formation of soluble intermediates. catalysis.de For instance, in the GPx-mimetic oxidation reactions, the diselenide and its subsequent selenol and selenenyl sulfide (B99878) intermediates are all in the solution phase with the substrates. mdpi.com The efficiency of such systems depends on the electronic properties of the substituents on the aniline (B41778) ring, which can influence the stability of the catalytic intermediates. mdpi.com

Heterogeneous Catalysis Systems

To overcome challenges with catalyst separation and reuse, heterogeneous catalysis systems involving Benzenamine, 2,2'-diselenobis- derivatives have been developed. researchgate.netresearchgate.net In these systems, the catalyst is in a different phase from the reactants, typically a solid catalyst in a liquid or gas phase reaction mixture. unizin.org

A notable example is the use of a magnetic nanocatalyst, Fe3O4/SiO2-DSBA, where a derivative of Benzenamine, 2,2'-diselenobis- is immobilized on silica-coated iron oxide nanoparticles. researchgate.netnih.gov This solid-supported catalyst facilitates amide and peptide bond formation. researchgate.net The key advantages of this heterogeneous system include:

Easy Separation: The magnetic nature of the nanoparticles allows for simple separation of the catalyst from the reaction mixture using an external magnet. nih.gov

Recyclability: The recovered catalyst can be reused for multiple reaction cycles with minimal loss of activity. researchgate.netnih.gov

Green Chemistry: This approach aligns with the principles of green chemistry by reducing waste and avoiding the use of potentially toxic coupling reagents. nih.gov

The development of such heterogeneous catalysts represents a significant step towards the practical and sustainable application of Benzenamine, 2,2'-diselenobis- derivatives in industrial processes. researchgate.netnih.gov

Design and Synthesis of Functionalized Magnetic Nanocatalysts

The integration of Benzenamine, 2,2'-diselenobis- and its derivatives onto magnetic nanoparticles represents a significant advancement in heterogeneous catalysis. This approach combines the catalytic activity of the organoselenium compound with the practical advantages of magnetic separation.

A common strategy involves the use of iron oxide (Fe₃O₄) nanoparticles as the magnetic core, which are then coated with a layer of silica (B1680970) (SiO₂). nih.govresearchgate.net This core-shell structure serves multiple purposes: the iron oxide core provides the magnetic properties necessary for easy catalyst recovery, while the silica shell offers a stable and versatile platform for further functionalization. nih.govresearchgate.net The silica surface can be modified with various functional groups, such as amine groups, to facilitate the covalent attachment of the diselenide catalyst. nih.gov

For instance, a diselenide aromatic structure, 2,2′-diselanediylbis(benzamide) (DSBA), has been successfully synthesized and covalently attached to amine-functionalized Fe₃O₄/SiO₂ nanostructures. nih.gov This creates a robust and magnetically recoverable nanocatalyst. nih.gov The synthesis process for such catalysts typically involves several steps, starting from the preparation of the magnetic nanoparticles, followed by silica coating, surface functionalization, and finally, the immobilization of the organoselenium compound. jsynthchem.comnih.gov

Another approach involves the in-situ generation of a selenol from a diselenide precursor, which then reacts with a metal salt to form a metal selenolate complex immobilized on the nanoparticle support. rsc.org The versatility of this method allows for the design of a wide range of functionalized magnetic nanocatalysts tailored for specific catalytic applications.

The table below summarizes the key components and their functions in the design of these nanocatalysts.

| Component | Material Example | Function |

| Magnetic Core | Iron Oxide (Fe₃O₄) | Provides magnetic properties for easy separation. |

| Protective Shell | Silica (SiO₂) | Offers stability and a surface for functionalization. |

| Functional Linker | Aminopropyl silane | Covalently attaches the catalyst to the support. |

| Catalytic Moiety | Benzenamine, 2,2'-diselenobis- derivative | Provides the active sites for the catalytic reaction. |

Recyclability and Reusability Studies of Heterogeneous Catalysts

Studies on nanocatalysts functionalized with derivatives of Benzenamine, 2,2'-diselenobis- have demonstrated excellent recyclability. nih.gov For example, the Fe₃O₄/SiO₂-DSBA nanocatalyst was successfully recovered using an external magnet and reused for at least three consecutive reaction cycles without a significant loss in its catalytic activity. nih.govnih.gov In another study, a palladium catalyst supported on organoselenium-functionalized magnetic nanoparticles was reused for up to ten times with only a minor decrease in activity. researchgate.net Similarly, an Fe₃O₄@SiO₂-NEP-Cu nanocatalyst maintained its performance for at least six sequential uses. jsynthchem.com

The robustness of these catalysts is often confirmed through characterization techniques like Fourier-transform infrared spectroscopy (FTIR), which can show that the functional groups on the catalyst surface remain intact after multiple uses. nih.gov The ability to easily separate the catalyst from the reaction mixture using a magnet eliminates the need for tedious and often solvent-intensive work-up procedures, further enhancing the green credentials of these catalytic systems. nih.govresearchgate.net

The following table showcases the reusability of various nanocatalysts based on Benzenamine, 2,2'-diselenobis- derivatives.

| Catalyst | Number of Reuses | Observation | Reference |

| Fe₃O₄/SiO₂-DSBA | 3+ | No significant loss in activity | nih.govnih.gov |

| Pd@Fe₃O₄/SiO₂-Schiff base | 10 | Minor decrease in activity | researchgate.net |

| Fe₃O₄@SiO₂-NEP-Cu | 6 | Maintained performance | jsynthchem.com |

Mechanistic Insights into Catalytic Cycles

Understanding the mechanism of a catalytic reaction is fundamental to optimizing its efficiency and selectivity. For catalysts derived from Benzenamine, 2,2'-diselenobis-, the diselenide bond plays a central role in the catalytic cycle.